molecular formula C15H15ClN2O B11074294 2-[6-(4-Chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole

2-[6-(4-Chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole

Cat. No.: B11074294
M. Wt: 274.74 g/mol
InChI Key: UNHFMRKGMRAZSE-UHFFFAOYSA-N
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Description

2-[6-(4-Chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with a cyclohexene ring substituted with a chlorophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-Chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[6-(4-Chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-Chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group with an oxadiazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H15ClN2O/c1-10-2-7-13(15-18-17-9-19-15)14(8-10)11-3-5-12(16)6-4-11/h2-6,9,13-14H,7-8H2,1H3

InChI Key

UNHFMRKGMRAZSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C(C1)C2=CC=C(C=C2)Cl)C3=NN=CO3

Origin of Product

United States

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